molecular formula C15H13N5O B2594929 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2189498-67-5

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2594929
CAS No.: 2189498-67-5
M. Wt: 279.303
InChI Key: XRBYGDVMDKCWIB-UHFFFAOYSA-N
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Description

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, an azetidine ring, and a benzonitrile group, making it a versatile molecule for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. One common method involves the reaction of pyrimidine-2-amine with an azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-8-11-2-4-12(5-3-11)14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBYGDVMDKCWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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